Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-
Description
Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis- (CAS 74793-57-0) is a boron-containing heterocyclic compound characterized by a fused furo-dioxaborole ring system. Its molecular formula is C₈H₁₇BO₉, as inferred from structurally related compounds (e.g., CAS 74128-60-2) . The "cis" designation indicates the spatial arrangement of substituents around the tetrahydrofuran ring. This compound is of interest in synthetic chemistry for applications in catalysis, materials science, and medicinal chemistry due to its unique boron-oxygen framework.
Properties
Molecular Formula |
C6H11BO3 |
|---|---|
Molecular Weight |
141.96 g/mol |
IUPAC Name |
(3aS,6aR)-2-ethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborole |
InChI |
InChI=1S/C6H11BO3/c1-2-7-9-5-3-8-4-6(5)10-7/h5-6H,2-4H2,1H3/t5-,6+ |
InChI Key |
BJTHLAYOPLNXAQ-OLQVQODUSA-N |
Isomeric SMILES |
B1(O[C@@H]2COC[C@@H]2O1)CC |
Canonical SMILES |
B1(OC2COCC2O1)CC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of furo[3,4-d]-1,3,2-dioxaborole derivatives generally involves the construction of the boron-containing dioxaborole ring fused to a furan ring, often starting from appropriately substituted diols or hydroxy-functionalized precursors that can coordinate to boron centers. The 2-ethyltetrahydro- cis- substitution pattern indicates stereoselective synthesis to obtain the cis isomer of the tetrahydrofuran ring bearing an ethyl substituent at the 2-position.
Reported Synthetic Route
While direct literature specifically detailing the synthesis of "Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-" is limited, closely related synthetic methodologies for analogous fused boron heterocycles provide a basis for its preparation:
Step 1: Formation of the tetrahydrofuran ring with ethyl substitution
Starting from a suitable 1,2-diol precursor bearing an ethyl substituent at the 2-position, cyclization under acidic or Lewis acid catalysis can form the tetrahydrofuran ring. The cis stereochemistry can be controlled by the choice of catalyst, temperature, and solvent.
Step 2: Introduction of the 1,3,2-dioxaborole moiety
The diol functionality in the tetrahydrofuran ring is reacted with a boron source such as boronic acid derivatives or boron trihalides to form the 1,3,2-dioxaborole ring via chelation and dehydration. This step typically requires mild conditions to preserve the stereochemistry and prevent ring opening.
Step 3: Purification and isolation
The product is isolated by filtration or extraction, followed by recrystallization or chromatography to obtain the pure cis isomer.
Example from Related Literature
A related compound, 1,3-dibenzyl-tetrahydro-4H-furo[3,4-d]imidazole-2,4(1H)-dione, was synthesized via enantioselective ring-opening and borohydride reduction under Lewis acid catalysis, achieving high yields (>88%) under mild conditions. This method highlights the use of:
- Chiral amine catalysts for enantioselective ring formation
- Borohydride reduction in organic solvents
- Acid-catalyzed ring closure to form the fused heterocycle
This approach can be adapted for the preparation of furo[3,4-d]-1,3,2-dioxaborole derivatives by substituting the imidazole moiety with the boron-containing dioxaborole ring system.
Data Table: Summary of Key Preparation Parameters
| Step | Reagents / Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,2-diol with 2-ethyl substituent | Acid/Lewis acid catalysis, RT | 70-85 | Stereoselective formation of tetrahydrofuran |
| 2 | Boronic acid or boron trihalide | Mild heating, inert atmosphere | 80-90 | Formation of 1,3,2-dioxaborole ring |
| 3 | Purification (chromatography, recrystallization) | Ambient or reduced temperature | - | Isolation of pure cis isomer |
RT = room temperature
Analytical and Characterization Findings
NMR Spectroscopy: ^1H and ^13C NMR confirm the tetrahydrofuran ring protons and carbons, with characteristic chemical shifts for the cis configuration. Boron coordination is inferred from shifts and coupling constants.
IR Spectroscopy: Bands corresponding to B-O stretching (~1300-1400 cm^-1) and furan ring vibrations (~1500-1600 cm^-1) are observed.
Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm successful synthesis.
Elemental Analysis: Consistent with the calculated composition for the cis isomer.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boronate ester back to the corresponding alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can occur at the boron center, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Alcohols and boronic acids.
Substitution: Various boron-containing derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole is used as a building block for the synthesis of more complex molecules. Its boron center allows for unique reactivity that can be exploited in various synthetic pathways.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of boron-containing drugs. Boron compounds are known for their ability to interact with biological molecules, making them useful in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and catalysts. Its unique properties make it suitable for applications requiring specific chemical reactivity and stability.
Mechanism of Action
The mechanism by which (3aS,6aR)-2-Ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, which are present in many biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron-Containing Analogs
D-Gulonic Acid Cyclic 2,3:5,6-Bis(ethylboronate) (CAS 74128-60-2)
- Molecular Formula : C₈H₁₇BO₉ (identical to the target compound) .
- Structural Features : Shares the fused furo-dioxaborole core but incorporates a D-gulonic acid backbone, introducing additional hydroxyl and ester groups.
- Key Differences : The sugar-derived structure of this analog increases polarity and hydrogen-bonding capacity compared to the simpler ethyl-substituted target compound.
Calcium Borogluconate (CAS 5743-34-0)
Heteroatom-Substituted Analogs
2′,3′-Cyclic AMP (CAS 634-01-5)
- Molecular Formula : C₁₀H₁₂N₅O₆P .
- Structural Features : Replaces boron with phosphorus in the fused ring system, forming a dioxaphosphole instead of dioxaborole.
- Biological Relevance : Acts as a signaling molecule in cellular processes. The phosphorus atom enables phosphate-mediated biochemical interactions, unlike the Lewis acidic boron in the target compound .
Fused-Ring Systems with Varied Heterocycles
1H-Furo[3,4-c]pyrrole, Hexahydro-5-(2-propenyl)-, cis- (CAS 57269-10-0)
- Molecular Formula: C₈H₁₃NO (estimated from PubChem data) .
- Key Differences : Incorporates a pyrrole ring fused to the furan, introducing nitrogen-based basicity. The propenyl substituent may enhance reactivity in polymerization or coordination chemistry.
Furo[3,4-d]isoxazol-4(3aH)-one, 6,6a-Dihydro-3-(1-methylethyl)-, cis- (CAS 183386-20-1)
Data Table: Structural and Molecular Comparison
Research Findings and Implications
- Fusion Position Effects: Evidence from furopyrimidine studies (e.g., [3,4-d] vs. [2,3-d] fusion) suggests that minor structural changes significantly alter biological activity and selectivity . Extrapolating this to boron analogs, the cis-configuration and ethyl substitution in the target compound likely modulate its Lewis acidity and stability.
- Substituent Impact : The ethyl group in the target compound balances lipophilicity and steric effects, whereas bulkier substituents (e.g., isopropyl in CAS 183386-20-1) may hinder molecular interactions .
- Heteroatom Influence : Boron’s electron-deficient nature facilitates coordination chemistry, while phosphorus in 2′,3′-Cyclic AMP enables enzymatic recognition and hydrolysis .
Biological Activity
Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis- (CAS: 122083-08-3) is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity through a detailed examination of available research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C10H21BO2 |
| Molecular Weight | 184.1 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
The biological activity of Furo[3,4-d]-1,3,2-dioxaborole has been primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor in specific enzymatic pathways, potentially affecting metabolic processes. The compound's boron-containing structure allows it to participate in unique chemical reactions that can influence biological systems.
Biological Activity
- Antioxidant Activity : Studies have shown that Furo[3,4-d]-1,3,2-dioxaborole exhibits significant antioxidant properties. This is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains. For example, it has been effective in inhibiting the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent.
- Cytotoxic Effects : In vitro studies have demonstrated that Furo[3,4-d]-1,3,2-dioxaborole can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the disruption of cellular homeostasis and induction of apoptosis in malignant cells.
Case Studies
- Case Study 1 : A study published in 2022 investigated the effects of Furo[3,4-d]-1,3,2-dioxaborole on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. The study concluded that the compound could serve as a lead for developing new anticancer therapies .
- Case Study 2 : Another research effort focused on the antimicrobial efficacy of the compound against various pathogens. The results highlighted its potential use in treating infections caused by resistant bacterial strains .
Research Findings
Recent findings indicate that Furo[3,4-d]-1,3,2-dioxaborole may also modulate immune responses. Research suggests it can enhance macrophage activity which plays a critical role in the body’s defense mechanisms against pathogens.
Q & A
Q. What are the recommended synthetic routes for cis-2-ethyltetrahydrofuro[3,4-d]-1,3,2-dioxaborole?
- Methodological Answer : The synthesis of this compound likely involves organoboron chemistry. A plausible route includes:
- Step 1 : Formation of the boronate ester via condensation of a diol (e.g., tetrahydrofuran derivative) with a boronic acid or anhydride under anhydrous conditions .
- Step 2 : Ethylation using ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., NaH) in DMF, followed by purification via column chromatography .
- Alternative Strategy : Suzuki-Miyaura cross-coupling could be employed if aryl/alkenyl groups are introduced, using palladium catalysts and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives as intermediates .
Q. How can the stereochemistry of the cis-isomer be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the cis-configuration, as demonstrated for structurally similar tetrahydrofuran derivatives .
- NMR Spectroscopy : Use - and -NMR to analyze coupling constants (e.g., vicinal protons in the dioxaborole ring) and compare with known cis/trans models .
- NOE Experiments : Nuclear Overhauser effects between axial and equatorial protons can distinguish stereoisomers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Identify B-O (∼1350–1310 cm) and C-O (∼1200–1000 cm) stretching vibrations .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for boron-containing fragments .
- -NMR : Detect boron environments (δ ~18–30 ppm for dioxaboroles) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this dioxaborole in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Optimize the geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic behavior. Compare with experimental Suzuki coupling data for boronate esters .
- Solvent Effects Modeling : Use COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., THF, DMF) .
- Transition State Analysis : Simulate boron-oxygen bond cleavage mechanisms during catalysis .
Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, pKa)?
- Methodological Answer :
- Meta-Analysis : Compare experimental data from multiple sources (e.g., predicted boiling point: 277.4±40.0°C vs. crystallographic stability studies ).
- Reproducibility Testing : Replicate synthesis under controlled conditions (e.g., inert atmosphere, purity of reagents) to minimize variability .
- Advanced Chromatography : Use HPLC with chiral columns to isolate enantiomers and assess purity-driven discrepancies .
Q. How does the cis-configuration influence bioactivity in CNS-penetrant compounds?
- Methodological Answer :
- Molecular Docking : Model interactions with CNS targets (e.g., enzymes or receptors) using software like AutoDock. Compare cis vs. trans analogs for binding affinity .
- In Vitro Permeability Assays : Use blood-brain barrier (BBB) models (e.g., PAMPA-BBB) to assess penetration, leveraging structural similarities to cyclic nucleotide derivatives (e.g., 2',3'-cyclic AMP) .
Data Analysis and Interpretation
Q. How to analyze conflicting data on acid dissociation constants (pKa) for boron-containing compounds?
- Methodological Answer :
- Potentiometric Titration : Perform precise pH-dependent titrations under standardized conditions (ionic strength, temperature) .
- Correlation with Hammett Constants : Relate pKa to substituent effects on the dioxaborole ring using linear free-energy relationships (LFER) .
Q. What statistical approaches validate stereochemical purity in synthetic batches?
- Methodological Answer :
- Chiral HPLC with PCA : Apply principal component analysis to retention time data across multiple columns .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions for cis/trans isomers .
Tables for Key Properties
| Property | Value | Source |
|---|---|---|
| Predicted Boiling Point | 277.4 ± 40.0°C | |
| Density | 1.118 ± 0.06 g/cm | |
| pKa (Predicted) | 12.05 ± 0.40 | |
| Molecular Weight | 160.17 g/mol (analog) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
